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molecular formula C16H23N3O5 B8351927 Tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-methoxy-3-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8351927
M. Wt: 337.37 g/mol
InChI Key: YQNNDDZKCKBAOK-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

A mixture of the product of Example 46A (260 mg, 0.77 mmol) and Raney-Ni (50 mg) in methanol (10 mL) was stirred under hydrogen at ambient temperature for 15 hours. The solution was filtered through diatomaceous earth and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with a gradient of 3/1 to 2/1 petroleum/ethyl acetate to give the title compound.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:5][C:4]=1[N+:22]([O-])=O>CO.[Ni]>[NH2:22][C:4]1[CH:5]=[C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (200-300 mesh)
WASH
Type
WASH
Details
eluting with a gradient of 3/1 to 2/1 petroleum/ethyl acetate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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